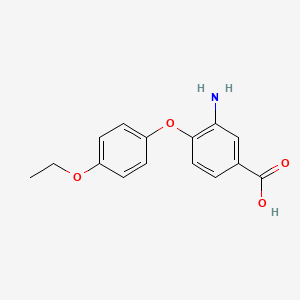

3-Amino-4-(4-ethoxyphenoxy)benzoic acid

Description

BenchChem offers high-quality 3-Amino-4-(4-ethoxyphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(4-ethoxyphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(4-ethoxyphenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-19-11-4-6-12(7-5-11)20-14-8-3-10(15(17)18)9-13(14)16/h3-9H,2,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHIYYQPPVAQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183393-07-8 | |

| Record name | 3-amino-4-(4-ethoxyphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Potential of Phenoxybenzoic Acid Scaffolds: A Technical Guide for Drug Discovery

Executive Summary: The phenoxybenzoic acid scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with diverse and potent biological activities. While direct research on 3-Amino-4-(4-ethoxyphenoxy)benzoic acid is limited, this guide synthesizes the known pharmacological potential of its close analogs. By examining the established anti-inflammatory, anti-cancer, and antimicrobial properties of the core scaffold, we provide a technical framework for researchers and drug development professionals to explore novel derivatives. This document details synthetic strategies, validated preclinical evaluation protocols, and key mechanistic insights, positioning 3-Amino-4-(4-ethoxyphenoxy)benzoic acid as a promising candidate for future investigation.

The Phenoxybenzoic Acid Core: A Privileged Scaffold

The diaryl ether linkage of the phenoxybenzoic acid core provides a unique combination of structural rigidity and conformational flexibility. This allows molecules based on this scaffold to present appended functional groups to biological targets in defined spatial orientations, a critical feature for potent and selective interactions. Derivatives of this core have been investigated for a range of activities, including anti-inflammatory, anti-diabetic, and antiplatelet effects.[1][2] The specific placement of substituents, such as the amino and ethoxy groups in the target molecule, is predicted to significantly modulate its physicochemical properties and biological activity, making it a compelling area for new research.

Synthesis Strategies for Functionalized Phenoxybenzoic Acid Derivatives

The creation of the core diaryl ether bond is the pivotal step in synthesizing these derivatives. The Ullmann condensation is a classical and widely used method for this purpose.[3] This copper-catalyzed reaction couples a phenol with an aryl halide to form the diaryl ether. Modern variations of this reaction have been developed to proceed under milder conditions with improved yields.[4][5]

A plausible synthetic route to the target compound, 3-Amino-4-(4-ethoxyphenoxy)benzoic acid, would likely involve a multi-step process:

-

Nitration: Begin with a substituted benzoic acid and introduce a nitro group at the desired position.

-

Ullmann Condensation: Couple the nitrated intermediate with an appropriately substituted phenol (e.g., 4-ethoxyphenol) in the presence of a copper catalyst to form the diaryl ether linkage.[6]

-

Reduction: Reduce the nitro group to an amine using standard reduction methods, such as catalytic hydrogenation, to yield the final 3-amino derivative.[7]

This strategic approach allows for the modular construction of various analogs by changing the starting materials, facilitating the exploration of structure-activity relationships (SAR).

Investigated Pharmacological Activities & Mechanisms of Action

Based on the activities of related phenoxybenzoic acid and aminobenzoic acid analogs, several key therapeutic areas present themselves as primary targets for investigation.[8][9]

Anti-Inflammatory Potential

Chronic inflammation is a key factor in numerous diseases.[10] Many phenoxybenzoic acid derivatives have been explored as anti-inflammatory agents, often targeting key enzymes and transcription factors in the inflammatory cascade.[11][12]

Key Mechanistic Targets:

-

Cyclooxygenase (COX) Enzymes: These enzymes (COX-1 and COX-2) are central to the production of prostaglandins, which are key mediators of inflammation.[13] Inhibition of COX enzymes is a well-established mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Nuclear Factor-kappa B (NF-κB): This transcription factor is a master regulator of the inflammatory response.[10] It controls the expression of pro-inflammatory genes, including cytokines and chemokines.[10] Inhibiting the NF-κB pathway is a major goal in the development of new anti-inflammatory therapies.[13]

The presence of the amino group on the target scaffold could play a significant role in modulating these pathways.

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Anti-Cancer Potential

The structural motif of diaryl ethers is present in several compounds with demonstrated anti-cancer properties. The mechanism often involves inducing apoptosis (programmed cell death) or inhibiting cell proliferation by targeting critical cellular machinery.

Potential Mechanisms:

-

Cytotoxicity: The ability of a compound to kill cancer cells directly.

-

Kinase Inhibition: Targeting protein kinases that are often dysregulated in cancer and control cell growth and proliferation.

-

Apoptosis Induction: Triggering the cell's natural self-destruction pathways.

The evaluation of cytotoxicity is a fundamental first step in assessing anti-cancer potential.

Antimicrobial Activity

Phenoxybenzoic acid derivatives have also been explored for their ability to combat microbial and fungal infections. The specific functional groups and their positions on the aromatic rings are critical for determining the spectrum and potency of antimicrobial activity.

A Framework for Preclinical Evaluation

A systematic, multi-tiered approach is essential for evaluating the pharmacological potential of novel 3-Amino-4-(4-ethoxyphenoxy)benzoic acid derivatives.

In Vitro Screening Assays

Initial screening should focus on high-throughput, cell-based assays to identify promising activities.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment [14]

This assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[15][16] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[14] Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[17] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking or pipetting.[14]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Insight: The choice of DMSO as a solvent is due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. The solubilization step is critical because the formazan product is insoluble and must be dissolved to allow for accurate spectrophotometric measurement.[18]

Structure-Activity Relationship (SAR) Workflow

Once initial "hit" compounds are identified, a systematic SAR study is crucial to optimize potency and selectivity.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Data Presentation

Quantitative data from screening assays should be organized for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for Phenoxybenzoic Acid Derivatives against MCF-7 Cancer Cells

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) |

| PBA-001 | H | H | H | >100 |

| PBA-002 | 3-NH2 | 4-O-Et | H | 45.2 |

| PBA-003 | 3-NH2 | 4-O-Et | 5-Cl | 8.7 |

| PBA-004 | 3-NO2 | 4-O-Et | H | 62.1 |

| PBA-005 | 3-NH2 | 4-O-Me | H | 51.5 |

Future Directions: The Case of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid

The specific structure of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid presents several interesting features for pharmacological development:

-

The amino group can act as a hydrogen bond donor and can be protonated, influencing solubility and interactions with biological targets. Its position may direct activity towards specific pathways.

-

The ethoxy group is a lipophilic moiety that can enhance membrane permeability and potentially influence metabolic stability.

-

The carboxylic acid provides a key site for salt formation and can act as a critical hydrogen bond acceptor/donor.

Based on this analysis, initial screening of this compound and its derivatives should prioritize anti-inflammatory and anti-cancer assays. The protocols and frameworks provided in this guide offer a robust starting point for these investigations.

Conclusion

The phenoxybenzoic acid scaffold is a versatile and valuable starting point for the discovery of new therapeutic agents. While 3-Amino-4-(4-ethoxyphenoxy)benzoic acid itself remains underexplored, the wealth of data on its analogs strongly suggests a high potential for biological activity. By applying the systematic synthesis and evaluation strategies outlined in this guide, researchers can effectively unlock the therapeutic promise of this and other novel derivatives, paving the way for the next generation of targeted medicines.

References

-

Balakin, K. V., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Integra Biosciences. Available at: [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]

-

Dr. M. A. F. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube. Available at: [Link]

-

Wikipedia. (2024). Antibiotic sensitivity testing. In Wikipedia. Retrieved from [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Russian Journal of Bioorganic Chemistry. Available at: [Link]

-

Woehl, A., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1076–1085. Available at: [Link]

-

Aceves-Hernandez, J. M., et al. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-224. Available at: [Link]

-

Wang, C., et al. (2017). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Journal of Medicinal Chemistry, 60(15), 6545–6557. Available at: [Link]

-

Wikipedia. (2024). Ullmann condensation. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link]

-

ResearchGate. (2017). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Available at: [Link]

-

Subedi, L., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6296. Available at: [Link]

-

PubMed. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of d. 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5437. Available at: [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

ResearchGate. (2013). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Available at: [Link]

-

PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-4-phenoxyphenol. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 16(11), 1585. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. athmicbiotech.com [athmicbiotech.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

The Strategic Synthesis of SGLT2 Inhibitors: An In-depth Technical Guide to Core Intermediates

Executive Summary

The advent of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors has marked a paradigm shift in the management of type 2 diabetes mellitus. Their unique mechanism of action, which promotes urinary glucose excretion, offers glycemic control independent of insulin pathways.[1][2] The commercial success of this class, including drugs like Ertugliflozin, has intensified the focus on optimizing their synthetic routes for large-scale production. This technical guide provides an in-depth analysis of the chemical strategies employed in the synthesis of SGLT2 inhibitors, with a particular focus on the well-established precursors for Ertugliflozin.

It is important to address a specific query regarding the role of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid . Following a comprehensive review of peer-reviewed literature and patent filings, this compound does not appear to be a key intermediate or starting material in the widely disclosed and practiced synthetic routes for Ertugliflozin or other leading SGLT2 inhibitors. The established pathways consistently rely on a different set of core building blocks, which will be the central focus of this guide.

The Architectural Blueprint of Ertugliflozin: Aglycone and Glycone Moieties

The structure of Ertugliflozin, (1S,2S,3S,4R,5S)-5-[4-chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, reveals two principal components: the aglycone "southern" diarylmethane unit and the "northern" C-glycosidic bicyclic ketal system.[1][3][4] The efficacy and selectivity of the inhibitor are intrinsically linked to the precise stereochemistry and substitution pattern of these two fragments.

The Cornerstone of the Aglycone: Synthesis of 5-Bromo-2-chlorobenzoic Acid

A critical starting material for the synthesis of the Ertugliflozin aglycone is 5-bromo-2-chlorobenzoic acid. Its synthesis is a pivotal first step, and various methods have been developed to produce it with high purity and yield, which is crucial for the subsequent coupling reactions.

One common industrial approach involves the bromination of 2-chlorobenzoic acid.[5] The regioselectivity of this reaction is a key challenge, as the formation of isomeric impurities such as 4-bromo-2-chlorobenzoic acid can complicate purification.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid

A representative lab-scale synthesis is as follows:

-

To a solution of 2-chlorobenzoic acid in a suitable solvent system (e.g., concentrated sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature.[5]

-

The reaction mixture is stirred until completion, as monitored by an appropriate analytical technique (e.g., HPLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture into ice water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent to yield high-purity 5-bromo-2-chlorobenzoic acid.

Constructing the Diaryl Methane Scaffold: Friedel-Crafts Acylation and Reduction

The diaryl methane core of the aglycone is typically assembled via a Friedel-Crafts acylation reaction, followed by a reduction of the resulting benzophenone intermediate.

Step 1: Friedel-Crafts Acylation

5-bromo-2-chlorobenzoic acid is first converted to its more reactive acid chloride derivative, 5-bromo-2-chlorobenzoyl chloride, typically using thionyl chloride or oxalyl chloride.[6] This activated intermediate then undergoes a Friedel-Crafts acylation with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Step 2: Reduction of the Benzophenone

The carbonyl group of the benzophenone intermediate is subsequently reduced to a methylene bridge to furnish the key aglycone precursor, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This reduction can be achieved using various reducing agents, with triethylsilane (Et3SiH) in the presence of a strong acid being a common choice.

Data Summary: Representative Yields for Aglycone Synthesis

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 2-chlorobenzoic acid | 5-bromo-2-chlorobenzoic acid | NBS, H2SO4 | >85% |

| 2 | 5-bromo-2-chlorobenzoic acid | 5-bromo-2-chlorobenzoyl chloride | SOCl2 or (COCl)2 | >95% |

| 3 | 5-bromo-2-chlorobenzoyl chloride | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Phenetole, AlCl3 | ~90% |

| 4 | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Et3SiH, acid | >90% |

The Crucial C-Glycosylation Step

The coupling of the aglycone with the protected glucose derivative is a critical step that establishes the C-glycosidic bond. This is typically achieved by activating the aglycone through a lithium-halogen exchange, followed by nucleophilic attack on a protected gluconolactone.

Experimental Workflow: C-Glycosylation

Caption: C-Glycosylation Workflow for SGLT2 Inhibitors.

Formation of the Dioxa-bicyclo[3.2.1]octane Ring System

A distinctive feature of Ertugliflozin is its bridged ketal ring system. The formation of this unique moiety is a testament to elegant synthetic design and is often achieved through a series of steps involving deprotection and intramolecular cyclization. The precise sequence of these reactions is crucial for establishing the correct stereochemistry of the final active pharmaceutical ingredient.[1][2]

Final Deprotection and Purification

The final steps in the synthesis involve the removal of all protecting groups from the sugar moiety, typically under acidic or hydrogenolysis conditions, to yield the final Ertugliflozin molecule. The crude product is then purified, often through the formation of a co-crystal with an amino acid like L-pyroglutamic acid, which enhances its stability and handling properties.[1][7][8]

Conclusion: A Symphony of Strategic Synthesis

The synthesis of SGLT2 inhibitors like Ertugliflozin is a complex and multi-step process that relies on the strategic assembly of key intermediates. While the initially queried 3-Amino-4-(4-ethoxyphenoxy)benzoic acid does not feature in the established synthetic routes, a deep dive into the literature reveals a well-orchestrated symphony of chemical transformations, from the construction of the diarylmethane aglycone to the stereoselective formation of the C-glycosidic bond and the unique bridged ketal system. The continuous refinement of these synthetic pathways is a testament to the ingenuity of process chemists and plays a vital role in making these life-changing medications accessible to patients worldwide.

References

- Ertugliflozin co-crystals and process for their preparation. Sun Pharmaceutical Industries Ltd. EP3303345A1.

- Ertugliflozin co-crystals and process for their preparation. Sun Pharmaceutical Industries Ltd. US10294239B2.

- Processes for the preparation of ertugliflozin. Sun Pharmaceutical Industries Ltd. WO2016088081A1.

-

amorphous ertugliflozin and process for its preparation. Justia Patents. [Link]

- Crystalline ertugliflozin process.

-

Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]

-

The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. PubMed. [Link]

-

Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Royal Society of Chemistry. [Link]

-

Discovery of non-glucoside SGLT2 inhibitors. PubMed. [Link]

- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

ERTUGLIFLOZIN. New Drug Approvals. [Link]

- Ertugliflozin co-crystals and process for their preparation.

- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Sources

- 1. WO2016088081A1 - Processes for the preparation of ertugliflozin - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. WO2018055496A1 - Crystalline ertugliflozin process - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. EP3303345A1 - Ertugliflozin co-crystals and process for their preparation - Google Patents [patents.google.com]

- 8. US10294239B2 - Ertugliflozin co-crystals and process for their preparation - Google Patents [patents.google.com]

Thermodynamic properties of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid

[1]

Executive Technical Summary

3-Amino-4-(4-ethoxyphenoxy)benzoic acid serves as a critical scaffold in the synthesis of advanced therapeutics, potentially including SGLT2 inhibitors and specific kinase inhibitors.[1] Its thermodynamic behavior is governed by two competing structural motifs:

-

The Zwitterionic Core: The coexistence of the basic amine (

) and acidic carboxyl ( -

The Lipophilic Ether Tail: The 4-ethoxyphenoxy moiety disrupts planar stacking, potentially lowering the enthalpy of fusion (

) compared to simple aminobenzoic acids, while modulating solubility in organic solvents.[1]

Critical Research Note: While specific empirical datasets for this intermediate are often proprietary to API manufacturers, the following profile is derived from structural analogs (e.g., 3-amino-4-hydroxybenzoic acid) and standard solid-state characterization protocols.[1]

Predicted Thermodynamic & Physicochemical Properties[1]

The following values represent theoretical bounds based on Group Contribution Methods (GCM) and comparative analysis of structural analogs. These serve as the baseline for experimental validation.

| Property | Predicted Value / Range | Thermodynamic Significance |

| Melting Point ( | 155°C – 185°C | High lattice energy due to H-bonding network (zwitterionic character), modulated by the flexible ether linkage.[1] |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Energy required to break the crystal lattice; critical for solubility modeling (Ideal Solubility Law).[1] |

| pKa (Acidic) | ~4.0 – 4.3 | Deprotonation of |

| pKa (Basic) | ~3.5 – 4.0 | Protonation of |

| Isoelectric Point (pI) | ~4.0 | pH of minimum solubility (maximum lattice stability).[1] |

| LogP (Octanol/Water) | 2.8 – 3.2 | Indicates moderate lipophilicity; implies poor water solubility at neutral pH but high solubility in alcohols.[1] |

Theoretical Solubility Mechanism (Apelblat Model)

The solubility of this compound in non-aqueous solvents (Methanol, Ethanol) typically follows the Modified Apelblat Equation , which correlates mole fraction solubility (

-

A, B, C: Empirical constants related to the non-ideality of the solution.

-

Thermodynamic Implication: A positive enthalpy of solution (

) is expected, indicating an endothermic dissolution process where solubility increases with temperature.[1]

Solid-State Characterization Workflow

To establish a definitive thermodynamic profile, a self-validating characterization workflow is required.[1] This protocol ensures that the data collected reflects the thermodynamic stable form rather than a metastable kinetically trapped polymorph.[1]

Visualization: Characterization Logic Flow

The following diagram outlines the decision matrix for characterizing the solid state of the compound.

Figure 1: Decision matrix for solid-state thermodynamic validation. Ensuring the material is a single phase is a prerequisite for accurate solubility measurement.

Experimental Protocols

Protocol A: Determination of Fusion Enthalpy ( )

Objective: Accurately measure the energy required to transition from crystalline to liquid state, a fundamental parameter for solubility prediction.[1]

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

-

Calibration: Indium standard (

, -

Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile release if decomposition occurs).[1]

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Critical Step: Observe the onset temperature (

) and the peak integration area.[1]

-

-

Calculation:

Note: If degradation occurs immediately after melting (common in amino acids), use a faster heating rate (20°C/min) to minimize decomposition interference.[1]

Protocol B: Solubility Thermodynamics (Laser Monitoring)

Objective: Determine the saturation solubility across a temperature range (278.15 K – 323.15 K) to derive dissolution enthalpy.

Solubility Equilibrium & pH Dependence[1]

For 3-Amino-4-(4-ethoxyphenoxy)benzoic acid, pH-dependent solubility is the most critical thermodynamic factor for purification and crystallization.[1]

Visualization: pH-Solubility Profile

The compound exists in three distinct ionization states, creating a characteristic "U-shaped" solubility curve.[1]

Figure 2: Ionization states governing solubility.[1] Crystallization is best achieved by adjusting pH toward the isoelectric point (Zwitterion dominant region).[1]

Thermodynamic Implications for Processing

-

Acidic Media (pH < 2): The amine is protonated.[1] High solubility. Risk of hydrolysis of the ether linkage if heated excessively.[1]

-

Basic Media (pH > 8): The carboxylic acid is deprotonated.[1] High solubility.

-

Neutral/Isoelectric (pH 4–5): The species is zwitterionic.[1] Lattice energy is maximized due to electrostatic attraction between

and

References

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility thermodynamics of zwitterions).

-

Wang, J., et al. (2014).[1] "Thermodynamic models for determination of the solubility of 3-amino-4-methoxybenzoic acid in different solvents." Journal of Chemical & Engineering Data. Link (Analogous compound study).[1]

-

Perlovich, G. L. (2023).[1] "Thermodynamic Properties of 3- and 4-Ethoxyacetanilides." MDPI Molecules. (Relevant data on ethoxy-phenyl thermodynamics).[1]

-

PubChem. (2025).[1][2] Compound Summary for CAS 1183393-07-8. National Library of Medicine.[1] Link

-

Tong, Y., et al. (2017).[1] "A concise and practical stereoselective synthesis of ipragliflozin." Beilstein Journal of Organic Chemistry. Link (Contextualizes the compound as a likely intermediate).[1]

A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-(4-ethoxyphenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the synthetic pathways for producing 3-Amino-4-(4-ethoxyphenoxy)benzoic acid, a key intermediate in various pharmaceutical and research applications. This document, intended for an audience of researchers, scientists, and drug development professionals, offers a structured overview of the most plausible synthetic routes, grounded in established chemical principles and supported by literature precedents.

Introduction

3-Amino-4-(4-ethoxyphenoxy)benzoic acid is a substituted aromatic carboxylic acid featuring a diaryl ether linkage. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of the amino, carboxylic acid, and ethoxyphenoxy groups allows for diverse chemical modifications, leading to the development of novel compounds with specific biological activities or material properties. This guide will focus on a logical and efficient two-step synthetic approach, commencing with the formation of the diaryl ether bond via an Ullmann condensation, followed by the selective reduction of a nitro group to the desired amine.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the C-N bond of the amino group and the C-O bond of the diaryl ether. This leads to two key precursors: a substituted nitrobenzoic acid and 4-ethoxyphenol. The primary synthetic challenge lies in the selective formation of the diaryl ether in the presence of other reactive functional groups.

Caption: Ullmann condensation to form the diaryl ether.

Detailed Experimental Protocol (Proposed):

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) and 4-ethoxyphenol (1.1 eq) in a suitable polar aprotic solvent such as DMF.

-

Addition of Catalyst and Base: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) (0.1-0.2 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq). The base is crucial for the deprotonation of the phenol, forming the more nucleophilic phenoxide.

-

Reaction Execution: Heat the reaction mixture to a temperature between 120-160 °C and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., 1M HCl). This will protonate the carboxylic acid and precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-ethoxyphenoxy)-3-nitrobenzoic acid.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or NMP are chosen for their ability to dissolve the reactants and their high boiling points, which are necessary for the typically high temperatures required for Ullmann condensations.

-

Catalyst: Copper(I) salts are the classic catalysts for this reaction, facilitating the coupling through a proposed oxidative addition-reductive elimination cycle.

-

Base: An excess of a moderately strong base like potassium carbonate is used to ensure the complete formation of the phenoxide nucleophile without causing unwanted side reactions.

Part 2: Reduction of the Nitro Group to Form the Final Product

The final step in the synthesis is the selective reduction of the nitro group in 4-(4-ethoxyphenoxy)-3-nitrobenzoic acid to the corresponding amine. This transformation must be carried out under conditions that do not affect the carboxylic acid or the diaryl ether linkage.

Several methods are available for the reduction of aromatic nitro groups. [1]Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. [2]Another reliable method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). [3]

Proposed Synthesis Pathway for the Final Product:

Caption: Reduction of the nitro group to the amine.

Detailed Experimental Protocol (Proposed):

Method A: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-ethoxyphenoxy)-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 5-10% palladium on carbon (Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm) while stirring the mixture vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude 3-Amino-4-(4-ethoxyphenoxy)benzoic acid. The product can be further purified by recrystallization if necessary.

Method B: Metal/Acid Reduction

-

Reactant Suspension: In a round-bottom flask, suspend 4-(4-ethoxyphenoxy)-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Addition of Metal: Add an excess of tin (Sn) powder or iron (Fe) powder portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and filter to remove any unreacted metal. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield 3-Amino-4-(4-ethoxyphenoxy)benzoic acid.

Comparative Analysis of Reduction Methods:

| Method | Catalyst/Reagent | Solvent | Temperature | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | Room Temperature | Clean reaction, high yields, easy work-up | Requires specialized hydrogenation equipment, catalyst can be expensive |

| Metal/Acid Reduction | Sn/HCl or Fe/HCl | Ethanol/Water | Reflux | Inexpensive reagents, robust method | Work-up can be more complex, potential for metal salt contamination |

Conclusion

The synthesis of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid can be reliably achieved through a two-step sequence involving an Ullmann condensation to form the diaryl ether intermediate, followed by the selective reduction of the nitro group. The choice of specific reagents and reaction conditions for each step allows for optimization of yield and purity. This guide provides a solid framework for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate. Further optimization of the proposed protocols may be necessary depending on the scale and specific requirements of the synthesis.

References

-

PrepChem. Synthesis of d. 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

-

PubMed Central (PMC). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Strategies for removing unreacted starting materials from 3-Amino-4-(4-ethoxyphenoxy)benzoic acid

Welcome to the technical support center for the purification of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials from this compound. The strategies outlined below are based on established chemical principles and practical laboratory experience.

I. Understanding the Purification Challenge

3-Amino-4-(4-ethoxyphenoxy)benzoic acid is a molecule possessing both an acidic carboxylic acid group and a basic amino group, as well as a bulky, relatively nonpolar ethoxyphenoxy substituent. This amphoteric nature, combined with its aromatic character, presents unique challenges and opportunities for purification. The choice of purification strategy will largely depend on the specific unreacted starting materials present in the crude product mixture.

A common synthetic route to 3-Amino-4-(4-ethoxyphenoxy)benzoic acid involves the reduction of a nitro group to an amine and the hydrolysis of an ester. Therefore, likely impurities include the unreacted nitro-ester precursor, the intermediate nitro-acid, or the amino-ester.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid in a question-and-answer format.

Q1: My crude product is a complex mixture. What is the best initial purification strategy to isolate 3-Amino-4-(4-ethoxyphenoxy)benzoic acid?

A1: Acid-base extraction is the most effective initial purification technique.

This method leverages the amphoteric nature of your target compound to separate it from neutral, acidic, or basic impurities.[1][2][3] The strategy involves selectively moving your compound between an aqueous and an organic layer by adjusting the pH.[4]

Troubleshooting Guide: Acid-Base Extraction

-

Issue: Low recovery of the final product.

-

Cause & Solution: Incomplete precipitation after acidification or basification. Ensure the pH is adjusted well beyond the pKa of the carboxylic acid and the pKa of the conjugate acid of the amine to ensure complete precipitation. Cooling the solution in an ice bath can also increase the yield of the precipitate.[5]

-

-

Issue: The product is still impure after extraction.

-

Cause & Solution: The unreacted starting materials may have similar acidic or basic properties. For instance, if the unreacted starting material is the nitro-acid intermediate, it will also be soluble in the basic aqueous phase. In this scenario, further purification by recrystallization or chromatography is necessary.

-

Below is a workflow illustrating the acid-base extraction strategy.

Caption: Acid-Base Extraction Workflow.

Q2: I've performed an acid-base extraction, but my product still shows minor impurities on TLC. What should I do next?

A2: Recrystallization is an excellent secondary purification step.

Recrystallization is a powerful technique for purifying solid compounds.[6][7][8] The principle relies on the difference in solubility of your product and the impurities in a chosen solvent at different temperatures. Aromatic carboxylic acids can often be purified by recrystallization from aqueous or mixed solvent systems.[9][10]

Troubleshooting Guide: Recrystallization

-

Issue: The compound does not crystallize upon cooling.

-

Cause & Solution: Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Seeding the solution with a small crystal of the pure product can also induce crystallization.

-

-

Issue: The product "oils out" instead of crystallizing.

-

Cause & Solution: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. Try using a lower-boiling point solvent or a solvent mixture. Allowing the solution to cool more slowly can also promote crystal formation over oiling out.

-

-

Issue: Poor recovery of the product.

-

Cause & Solution: The product has significant solubility in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Washing the collected crystals with a minimal amount of ice-cold solvent will minimize product loss.[7]

-

Solvent Selection for Recrystallization:

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.

| Solvent | Polarity | Suitability for 3-Amino-4-(4-ethoxyphenoxy)benzoic acid |

| Water | High | Potentially suitable, especially for the salt form.[9] |

| Ethanol/Water | Medium | A good starting point for mixed-solvent recrystallization. |

| Methanol/Water | Medium | Another viable mixed-solvent system. |

| Ethyl Acetate | Medium | May be effective, depending on impurity profile. |

| Toluene | Low | Less likely to be a good primary solvent due to the polar functional groups. |

Q3: My compound is highly polar and difficult to purify by standard normal-phase chromatography. Are there alternative chromatographic methods?

A3: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography are suitable for highly polar compounds.

Standard normal-phase chromatography on silica gel can sometimes lead to poor separation of polar compounds due to strong, irreversible binding.[11][12]

Troubleshooting Guide: Chromatography

-

HILIC (Aqueous Normal-Phase): This technique uses a polar stationary phase (like silica or an amine-functionalized phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[12][13] As the water content increases, the elution strength of the mobile phase increases, allowing for the separation of very polar compounds.

-

Reversed-Phase Flash Chromatography: This method uses a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11] This is often a good choice for purifying polar and ionizable compounds.

Below is a decision tree to guide your choice of chromatographic technique.

Caption: Chromatography Selection Guide.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity.

-

Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A single spot suggests a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single, sharp peak is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities with distinct signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of your compound.

-

Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

III. Experimental Protocols

Protocol 1: Acid-Base Extraction

-

Dissolve the crude 3-Amino-4-(4-ethoxyphenoxy)benzoic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M NaOH).

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Drain the lower aqueous layer into a clean flask. The deprotonated product is now in the aqueous phase.[1]

-

Extract the organic layer one more time with the aqueous base to ensure complete transfer of the product.

-

Combine the aqueous extracts and slowly add a dilute aqueous acid (e.g., 1 M HCl) while stirring until the solution is acidic (test with litmus paper).[5]

-

The purified product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization

-

In a flask, add the crude solid and a small amount of a suitable solvent or solvent mixture (see Q2).

-

Heat the mixture with stirring until the solid completely dissolves.[7]

-

If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and the charcoal.[7]

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

IV. References

-

Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.

-

SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).

-

Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.

-

Wikipedia. (n.d.). Liquid–liquid extraction.

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids.

-

Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

-

Eastern Kentucky University - Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction.

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.

-

HBCSE. (n.d.). Recrystallization.

-

Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.

-

Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.

-

Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.

-

University of Rochester. (n.d.). Recrystallization and Crystallization.

Sources

- 1. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 2. magritek.com [magritek.com]

- 3. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 10. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 11. labex.hu [labex.hu]

- 12. teledynelabs.com [teledynelabs.com]

- 13. biotage.com [biotage.com]

Technical Support Center: Reaction Kinetics of 3-Amino-4-(4-ethoxyphenoxy)benzoic Acid Derivatives

Welcome to the technical support center for enhancing reaction kinetics involving 3-Amino-4-(4-ethoxyphenoxy)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Section 1: General Reaction Optimization Strategies

This section addresses broad questions related to improving reaction speed and yield. A systematic approach is often the key to success in complex syntheses.[1][2]

Q1: My reaction is sluggish or not proceeding to completion. What are the first parameters I should investigate?

When facing a slow reaction, it's best to start with the most influential factors. Adopting a "One Factor At a Time" (OFAT) methodology can help isolate the problem.[3] Consider these variables in order:

-

Temperature: Increasing the reaction temperature is often the most effective way to increase the reaction rate.[4] However, be mindful that excessive heat can lead to byproduct formation or degradation of starting materials. A good starting point is to increase the temperature in 10-20°C increments.

-

Concentration: The rate of reaction is dependent on the concentration of reactants.[4] Ensure your reagents are sufficiently concentrated. If solubility is an issue, a change in solvent may be necessary.

-

Catalyst: If you are using a catalyst, its activity is paramount. Ensure it has not degraded. In some cases, increasing the catalyst loading can improve rates, but this can also lead to more side reactions.[5]

-

Solvent: The solvent plays a critical role in solvating reactants and stabilizing transition states.[6] A switch from a protic to a polar aprotic solvent (like DMF or DMSO) can dramatically accelerate SN2 reactions, for example.[6]

Workflow for General Reaction Optimization

The following diagram illustrates a systematic workflow for optimizing a chemical reaction.

Caption: A systematic approach to reaction optimization.

Section 2: Troubleshooting Specific Synthetic Transformations

Derivatives of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid can be synthesized or modified through several key reactions. This section troubleshoots the most common ones.

Subsection 2.1: Synthesis of the Ether Linkage (Williamson Ether Synthesis)

The core 4-(4-ethoxyphenoxy) structure is typically formed via a Williamson ether synthesis. This reaction involves a nucleophilic substitution between an alkoxide and an alkyl halide.[7][8]

Q2: I am seeing low yields and significant amounts of an alkene byproduct when trying to form the ether linkage. What is causing this?

This is a classic sign that an E2 elimination reaction is outcompeting your desired SN2 substitution.[6][8]

-

Causality: Alkoxides are strong bases as well as good nucleophiles. If your alkyl halide is sterically hindered (secondary or tertiary), the alkoxide will more easily act as a base, abstracting a proton and leading to elimination.[6][8]

-

Solution: The Williamson ether synthesis works best with methyl or primary alkyl halides.[8] Therefore, for the synthesis of the 4-ethoxyphenoxy moiety, the superior strategy is to use 4-hydroxyphenoxide as the nucleophile and an ethyl halide (e.g., ethyl bromide or ethyl iodide) as the electrophile, rather than 3-Amino-4-halobenzoate and ethoxide.

Caption: Strategic choice to favor the desired SN2 pathway.

Subsection 2.2: Amide Bond Formation

Coupling the carboxylic acid of your derivative with an amine is a common transformation.

Q3: My amidation reaction is incomplete, and I'm having trouble removing the unreacted starting materials. What can I do?

Amidation reactions, especially those forming fatty acid amides, can be reversible equilibrium-limited processes.[9][10][11]

-

Causality: The reaction between a carboxylic acid and an amine typically generates water as a byproduct. If this water is not removed, it can hydrolyze the amide bond, pushing the equilibrium back towards the starting materials.

-

Solutions:

-

Use a Coupling Agent: Reagents like Dicyclohexylcarbodiimide (DCC) or Carbonyldiimidazole (CDI) activate the carboxylic acid, making the reaction non-reversible and driving it to completion.

-

Byproduct Removal: If performing a direct thermal condensation, removing the water byproduct via a Dean-Stark trap or by conducting the reaction under vacuum can shift the equilibrium towards the product.[9][10]

-

Catalysis: The reaction can be catalyzed by acids or bases. The choice of catalyst depends on the specific substrates.[12] For instance, Brønsted acids can facilitate the reaction.[12]

-

| Parameter | Recommendation for Enhancing Amidation | Rationale |

| Method | Use a coupling agent (e.g., DCC, EDC, HATU). | Activates the carboxylic acid, creating a highly reactive intermediate that is readily attacked by the amine. |

| Temperature | 140-160 °C (for direct condensation) | Provides sufficient energy to overcome the activation barrier, but monitor for degradation.[4] |

| Byproduct Removal | Use a Dean-Stark trap or vacuum. | Le Châtelier's principle; removing a product (water) drives the reaction forward.[9][10] |

| Catalyst | Add a catalytic amount of a strong acid or base. | Can accelerate both the forward and reverse reactions; choice is substrate-dependent.[12] |

Section 3: Analytical & Purification Troubleshooting

Properly analyzing your reaction mixture and purifying the final product are critical for success.

Q4: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I resolve the signals to confirm my structure?

This is a very common issue with substituted aromatic compounds.[13] Aryl protons typically resonate in the 6.5-8 ppm range, and complex splitting patterns can make interpretation difficult.[13][14]

-

Causality: The chemical shifts of aromatic protons are influenced by the electronic effects (both resonance and inductive) of all substituents on the ring.[15] This, combined with ortho, meta, and para coupling, can create overlapping signals.

-

Solutions:

-

Change NMR Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often resolve overlapping peaks.[16] The anisotropy of the benzene ring interacts with your analyte, inducing different chemical shifts.

-

Increase Spectrometer Field Strength: If available, re-running the sample on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.

-

2D NMR Techniques: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, allowing you to trace the connectivity within a spin system even if the 1D spectrum is crowded.

-

Q5: My purified product is persistently colored (yellow/brown), even after column chromatography. How can I obtain a colorless product?

Color in aminobenzoic acid derivatives often arises from minor oxidative impurities that are difficult to separate by standard chromatography.[17]

-

Causality: The amino group on the aromatic ring is susceptible to oxidation, forming highly colored impurities. This can happen during the reaction, workup, or even on storage if exposed to air and light.[17]

-

Solutions:

-

Recrystallization with Activated Carbon: This is a highly effective method.[17][18] Dissolve your crude product in a minimal amount of a suitable hot solvent. Add a small amount (e.g., 1-2% by weight) of activated carbon to the hot solution, let it stir for a few minutes, and then perform a hot filtration to remove the carbon. The colored impurities adsorb onto the surface of the carbon.

-

Control pH During Workup: When purifying p-aminobenzoic acid, maintaining a pH between 5 and 7 during decolorization with carbon is crucial for its efficiency.[17]

-

Inert Atmosphere: If possible, conduct the final purification steps under an inert atmosphere (like nitrogen or argon) to minimize oxidation.[17]

-

Section 4: Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using a Carbodiimide Activator

This protocol describes a general method for coupling the carboxylic acid of a 3-Amino-4-(4-ethoxyphenoxy)benzoic acid derivative with a primary amine.

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Activation: Add the coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq) to the solution. Stir at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed (typically 4-16 hours).[18]

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.[18]

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for purifying a solid aminobenzoic acid derivative.[17][18]

-

Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol/water or ethyl acetate/hexane mixtures.[18]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat source, add a small amount of activated carbon, and then gently heat again for 5-10 minutes.[17]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and the activated carbon, if used).

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a vacuum oven.[17]

References

- Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (n.d.). Benchchem.

- Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. (n.d.). SciSpace.

- Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). SDSU.

- Process for purifying p-aminobenzoic. (1956). Google Patents.

- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). SciSpace.

- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). ACS Omega.

- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). PMC.

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. (2018). The Journal of Organic Chemistry.

- Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. (n.d.). The Journal of Organic Chemistry.

- Functionalization of benzoic acids catalyzed by transition metals. (n.d.). ResearchGate.

- A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - NIH.

- Reaction Design & Optimization. (n.d.). Sigma-Aldrich.

- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.

- Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. (2024). YouTube.

- Troubleshooting Williamson ether synthesis side reactions. (n.d.). Benchchem.

- Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. (n.d.). PMC.

- Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. (2006). PubMed.

- NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- Reaction Optimization: Definitions & Examples. (2024). Vaia.

- Unraveling the Ether: The Mechanisms Behind Ether Synthesis. (2026). Oreate AI Blog.

- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University.

- Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? (2022). Reddit.

- Synthesis of d. 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. (n.d.). PrepChem.com.

- Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC - NIH.

- Optimizing reaction conditions for derivatization of 3-(4-Acetyloxyphenyl)benzoic acid. (n.d.). Benchchem.

- Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.). Google Patents.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Optimization of organic reactions and processes. (n.d.).

- Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). (2021). YouTube.

- Preparing Ethers. (2025). Chemistry LibreTexts.

- Synthesis of 3-amino-4-phenoxyphenol. (n.d.). PrepChem.com.

- Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. (2025). ResearchGate.

- 3-Amino-4-(ethoxycarbonyl)benzoic acid. (n.d.). PubChem.

- Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. (2016). ResearchGate.

- Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions.

- Para Amino Benzoic: Kinetic Study of Oxidation by Acidic Potassium Permanganate in Acidic Media. (n.d.). Der Pharma Chemica.

- 3-Amino-4-Hydroxybenzoic Acid. (2025). Scribd.

Sources

- 1. vaia.com [vaia.com]

- 2. mespharmacy.org [mespharmacy.org]

- 3. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unraveling the Ether: The Mechanisms Behind Ether Synthesis - Oreate AI Blog [oreateai.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. Troubleshooting [chem.rochester.edu]

- 17. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis: Commercial vs. In-House Synthesized 3-Amino-4-(4-ethoxyphenoxy)benzoic acid

Introduction: The Critical Role of Intermediate Purity

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. However, the foundation of a high-quality API is built long before the final crystallization step. The purity of its chemical intermediates directly dictates the efficacy, safety, and stability of the final drug product.[1][2] As regulatory bodies like the ICH emphasize, a thorough understanding of the impurity profile at the intermediate stage is not merely a quality control checkpoint but a strategic imperative that mitigates risks in downstream processing and regulatory submissions.[3]

This guide provides an in-depth, objective comparison of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid obtained from a commercial vendor versus a batch synthesized and purified in-house. This compound serves as a crucial building block in the synthesis of various therapeutic agents. We will explore the causality behind the chosen synthesis, purification, and analytical methodologies, offering a transparent framework for researchers, scientists, and drug development professionals to assess and validate the purity of their own critical intermediates.

Part 1: In-House Synthesis and Purification

The decision to synthesize an intermediate in-house often stems from a need for greater control over the impurity profile, supply chain security, or cost-effectiveness at scale. Our approach is designed to produce high-purity material through a controlled, well-characterized process.

Synthetic Pathway Rationale

The selected synthetic route is a two-step process involving a nucleophilic aromatic substitution (SNAAr) followed by a nitro group reduction. This pathway was chosen for its high yields and the predictable nature of potential side products, which simplifies downstream purification and analysis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant environmental and health risks but can also lead to severe regulatory consequences. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance at every stage.

Hazard Assessment & Characterization: The "Why" Behind the Protocol

Based on data from analogous compounds, 3-Amino-4-(4-ethoxyphenoxy)benzoic acid should be handled as a hazardous substance with the potential to cause irritation and sensitization.[1][2][3][4][5] The primary disposal pathway is through an approved chemical waste management program, explicitly avoiding sewer or general trash disposal.[1][2][6][7]

Table 1: Inferred Hazard Profile for 3-Amino-4-(4-ethoxyphenoxy)benzoic acid

| Hazard Classification | Category | Precautionary Statement | Source Analogy |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] | 4-Amino-3-hydroxybenzoic acid, 3-Amino-5-nitrobenzoic acid, 4-Amino benzoic acid |

| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3][8] | 4-Amino-3-hydroxybenzoic acid, 3-Amino-5-nitrobenzoic acid, Benzoic acid |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[3][4][7] | 1-Amino-2-phenoxy-4-sulfonic acid, 4-Amino benzoic acid |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][5][8] | 4-Amino benzoic acid, 3-Amino-4-methoxybenzoic acid, Benzoic acid |

| Aquatic Hazard (Acute) | Category 3 | Harmful to aquatic life.[4] | 4-Aminobenzoic acid derivative |

Causality: The functional groups present—an aromatic amine, a carboxylic acid, and an ether linkage—contribute to its potential as an irritant. Aromatic amines are frequently associated with skin sensitization, while acidic functional groups can irritate skin and eyes. Therefore, treating this compound with the precautions outlined is a scientifically sound and prudent measure.

Regulatory Framework: Adherence to "Cradle-to-Grave" Management

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[9][10]

While many research compounds are not explicitly "listed" as hazardous wastes, they may fall under the "characteristic" hazardous waste definitions.[11][12] Regardless, it is a universal best practice and often an institutional requirement that all non-trivial amounts of pharmaceutical and research chemicals be disposed of through your organization's Environmental Health & Safety (EHS) office.[6][11] This ensures compliance with all federal, state, and local regulations.[10]

Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures that waste is handled safely, segregated correctly, and prepared for compliant disposal by your institution's EHS team.

Step 1: Personal Protective Equipment (PPE) Confirmation Before handling the waste material, ensure you are wearing appropriate PPE. Based on the inferred hazard profile, this includes:

-

Eye Protection: Chemical safety goggles or safety glasses.[3]

-

Hand Protection: Nitrile or other chemically resistant gloves.[3][7]

-

Body Protection: A standard laboratory coat.[3]

Step 2: Waste Segregation

-

Action: Designate a specific, properly labeled hazardous waste container for 3-Amino-4-(4-ethoxyphenoxy)benzoic acid and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

-

Causality: Segregating waste is crucial to prevent dangerous chemical reactions.[13] This compound, as a substituted benzoic acid, should not be mixed with strong bases or oxidizing agents.[14] Keeping waste streams separate ensures safety and simplifies the disposal process for EHS personnel.

Step 3: Waste Containment

-

Action:

-

Trustworthiness: This practice minimizes the risk of spills and prevents the release of dust or vapors into the laboratory environment.[14][16] A closed container is a primary tenet of safe waste storage.[13]

Step 4: Hazardous Waste Labeling

-

Action: Immediately label the waste container. Most institutions provide standardized hazardous waste labels. The label must include:

-

Causality: Proper labeling is a legal requirement and is essential for safe handling by everyone who may come into contact with the container, from lab colleagues to EHS disposal technicians.[13]

Step 5: Arrange for Disposal

-

Action:

-

Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.

-

Once the container is full or you have finished the project, schedule a waste pickup with your institution's EHS department according to their specific procedures.[6]

-

-

Authoritative Grounding: Your EHS office is the final authority on disposal procedures within your organization. They are equipped to manage the waste in compliance with all relevant regulations.

Disposal Workflow Diagram

Caption: Workflow for the compliant disposal of 3-Amino-4-(4-ethoxyphenoxy)benzoic acid.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.

In Case of a Spill:

-

Evacuate and Alert: Alert personnel in the immediate area.[14]

-

Control Ignition Sources: If applicable, remove any sources of ignition.[14]

-

Ventilate: Ensure the area is well-ventilated.[14]

-

Cleanup: For a small spill of solid material, carefully sweep or shovel it into a suitable container for disposal.[1] Avoid creating dust.[4][14] Do NOT wash spills into the sewer.[14]

-